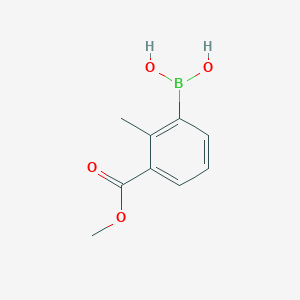
(3-Methoxycarbonyl-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxycarbonyl-2-methylphenyl)boronic acid, also known as MCMBA, is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in the field of organic synthesis and medicinal chemistry. MCMBA is a white crystalline powder that is soluble in common organic solvents and has a molecular weight of 207.1 g/mol.
Aplicaciones Científicas De Investigación
Diol Recognition
- High Affinity Diol Recognition at Neutral pH: 3-Methoxycarbonyl-5-nitrophenyl boronic acid demonstrates an ability to bind to diols, showing high affinity towards catechol dye and fructose. This suggests a significant role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Macrocyclic Chemistry
- New Perspectives in Macrocyclic Chemistry: Boronic esters derived from various aryl boronic acids, including 3-methoxyphenylboronic acid, have been explored for their potential in macrocyclic chemistry, showcasing the versatility of these compounds in the formation of complex molecular structures (Fárfan et al., 1999).
Inorganic Chemistry
- Tetraarylpentaborates Formation and Analysis: The reaction of 4-methoxyphenylboronic acid with an aryloxorhodium complex leads to the formation of tetraarylpentaborates. These compounds have been characterized and studied for their chemical properties, contributing to the understanding of boron chemistry (Nishihara, Nara, & Osakada, 2002).
Photophysical Properties
- Evaluation of Solvatochromism and Quantum Yield: The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been evaluated, focusing on solvatochromic shift and quantum chemical methods in different solvents. This research highlights the molecule's potential in advanced photophysical applications (Muddapur et al., 2016).
Food Science
- Specific Reduction of Fructose in Food Matrices: Boronic acids, including 3-methoxy-5-nitrophenylboronic acid, have been studied for their ability to specifically reduce fructose in food matrices like fruit juice. This research demonstrates the potential of boronic acids in modifying food composition (Pietsch & Richter, 2016).
Organic Synthesis
- Intermediate in Organic Synthesis: 3-borono-5-fluorobenzoic acid, an important intermediate synthesized from (3-fluoro-5-methylphenyl)boronic acid, is widely used in organic synthesis. It contributes to the synthesis of olefins, styrene, biphenyl derivatives, and various natural products (Sun Hai-xia et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of the compound (3-Methoxycarbonyl-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
The (3-Methoxycarbonyl-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the context of SM cross-coupling reactions, transmetalation involves the transfer of an organic group from boron to palladium . This process is key to the formation of the new carbon-carbon bond .
Biochemical Pathways
The (3-Methoxycarbonyl-2-methylphenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation. In the SM cross-coupling reaction, the compound contributes to the creation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The downstream effects of this pathway include the production of a wide range of organic compounds, many of which have important applications in fields such as pharmaceuticals and materials science .
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable and readily prepared . Its bioavailability would largely depend on the specific conditions of its use, including factors such as the solvent used and the presence of other reagents .
Result of Action
The molecular and cellular effects of (3-Methoxycarbonyl-2-methylphenyl)boronic acid’s action are primarily seen in its role in the formation of carbon-carbon bonds . By participating in SM cross-coupling reactions, this compound enables the synthesis of a wide variety of organic compounds . These compounds can have a range of properties and uses, depending on their specific structures .
Action Environment
The action, efficacy, and stability of (3-Methoxycarbonyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of the SM cross-coupling reaction can be affected by the pH of the solution, the temperature, and the presence of other reagents . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture .
Propiedades
IUPAC Name |
(3-methoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQQQFUIQMLXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
CAS RN |
1451374-90-5 |
Source


|
| Record name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


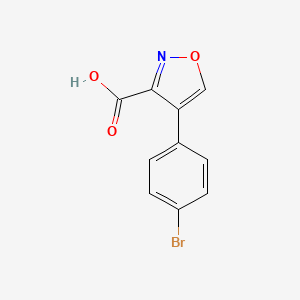

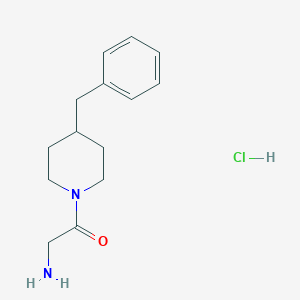
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)


![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)
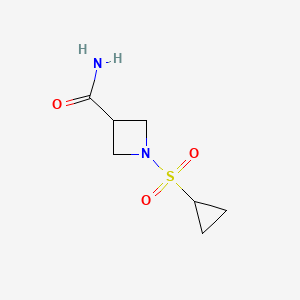
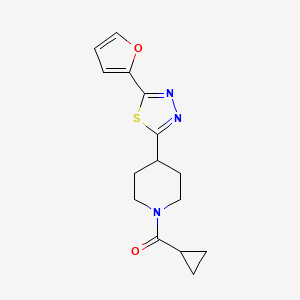
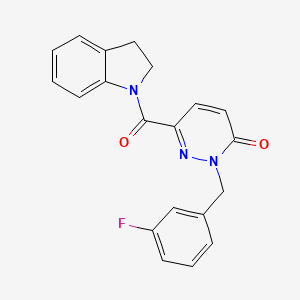

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)